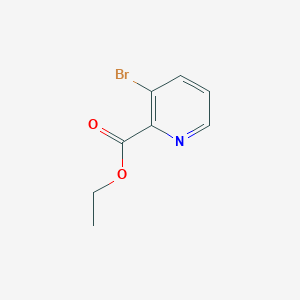

Ethyl 3-bromopyridine-2-carboxylate

描述

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by the following signals:

- Ethyl group : A triplet at δ 1.3–1.4 ppm (3H, CH₃) and a quartet at δ 4.2–4.4 ppm (2H, CH₂), corresponding to the ester’s ethoxy moiety.

- Pyridine ring : A doublet of doublets near δ 8.5 ppm (1H, H-6), a triplet at δ 7.8–8.0 ppm (1H, H-4), and a doublet at δ 7.3–7.5 ppm (1H, H-5). The deshielding of H-6 arises from proximity to the electron-withdrawing bromine atom.

Carbon NMR (¹³C NMR)

Key ¹³C NMR resonances include:

- Carbonyl carbon : A peak at δ 165–170 ppm (C=O).

- Aromatic carbons : Signals at δ 150–155 ppm (C-2, adjacent to the ester), δ 125–130 ppm (C-3, brominated carbon), and δ 115–120 ppm (C-4/C-5/C-6).

- Ethyl group : δ 60–65 ppm (CH₂) and δ 14–15 ppm (CH₃).

These assignments align with spectra of structurally related compounds, such as ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, which shows analogous splitting patterns.

Mass Spectrometric (MS) Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak at m/z 230 ([M]⁺), with isotopic peaks at m/z 232 ([M+2]⁺) due to the natural abundance of bromine-81. Major fragmentation pathways include:

- Loss of the ethoxy group : A peak at m/z 185 ([M−OCH₂CH₃]⁺).

- Decarboxylation : A fragment at m/z 142 ([M−COOCH₂CH₃]⁺).

- Bromine elimination : Peaks at m/z 151 ([M−Br]⁺) and m/z 123 ([M−Br−CO]⁺).

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 229.9734 Da (calculated for C₈H₈⁷⁹BrNO₂).

Infrared (IR) and Raman Vibrational Signatures

Infrared Spectroscopy

The IR spectrum features:

Raman Spectroscopy

Raman-active modes include:

- Ring breathing vibrations : Peaks at 990–1010 cm⁻¹.

- C–Br stretching : A prominent band at 250–300 cm⁻¹.

- In-plane ring deformations : Signals between 600–800 cm⁻¹.

The absence of O–H stretches (2500–3300 cm⁻¹) distinguishes this ester from its carboxylic acid precursor, 3-bromopyridine-2-carboxylic acid.

Tables

Table 1: Key NMR Chemical Shifts

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| CH₃ (ethyl) | 1.3–1.4 | Triplet |

| CH₂ (ethyl) | 4.2–4.4 | Quartet |

| H-6 (pyridine) | 8.5 | Doublet |

| C=O | 165–170 | Carbonyl |

Table 2: IR and Raman Peaks

| Vibration Type | Frequency (cm⁻¹) |

|---|---|

| C=O stretch (IR) | 1735–1740 |

| C–Br stretch (IR) | 550–600 |

| Ring breathing (Raman) | 990–1010 |

属性

IUPAC Name |

ethyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVBRIVSBFQMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568954 | |

| Record name | Ethyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434319-41-2 | |

| Record name | Ethyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Ethyl Pyridine-2-carboxylate

- Method : Direct bromination using bromine or bromine-containing reagents.

- Conditions : Controlled temperature (often low temperature to prevent over-bromination), solvent choice (e.g., acetic acid or chloroform), and stoichiometric control of bromine.

- Outcome : Introduction of bromine at the 3-position of the pyridine ring, yielding Ethyl 3-bromopyridine-2-carboxylate.

- Industrial Adaptations : Use of continuous flow reactors and automated control systems to optimize yield and purity.

Esterification of 3-Bromopyridine-2-carboxylic Acid

- Method : Refluxing 3-bromopyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as thionyl chloride (SOCl₂).

- Conditions : Reaction times around 18 hours, with stoichiometric excess of reagents to drive esterification.

- Purification : Column chromatography using hexane/ethyl acetate mixtures (2:1 ratio) to isolate the pure ester.

- Yield Optimization : Careful control of stoichiometry, reaction time, and temperature.

Detailed Preparation Procedure from Literature

Although direct preparation methods for this compound are less frequently detailed in patents, analogous preparation methods for related bromopyridine derivatives provide valuable insights. For example, the preparation of 2-methyl-3-bromopyridine involves a multi-step process that can be adapted for similar bromopyridine esters:

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of nitropyridine intermediate | Diethyl malonate + sodium, then 2-chloro-3-nitropyridine in toluene, 90-110°C | 95 | Condensation and decarboxylation |

| 2 | Hydrogenation to aminopyridine | Pd/C catalyst, methanol solvent, H₂ at 0.5 MPa, 30°C, 15 h | 97 | Autoclave reaction |

| 3 | Bromination | 2-methyl-3-aminopyridine salt + HBr, cooled to -10 to 0°C, bromine added dropwise, then sodium nitrite solution added | 95 | Low temperature to control regioselectivity |

This method highlights the importance of low-temperature bromination and controlled addition of bromine and sodium nitrite to achieve high regioselectivity and yield, principles that apply to the synthesis of this compound as well.

Reaction Mechanism and Analysis

- Bromination Step : The amino group in the intermediate forms a salt with acid, which under low temperature conditions (-10°C to 0°C) reacts with bromine to substitute at the 3-position.

- Nitrosation : Sodium nitrite is added to convert the amino group to a diazonium salt, facilitating substitution by bromine.

- pH Adjustment : After bromination, the reaction mixture is basified to extract and isolate the brominated product.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Values | Comments |

|---|---|---|

| Reaction Temperature | -10°C to 0°C (bromination) | Low temperature critical for regioselectivity |

| Bromine Amount | 3 equivalents relative to substrate | Excess ensures complete bromination |

| Solvent | Methanol, toluene, or ethanol | Choice affects solubility and reaction rate |

| Catalyst | Pd/C (for hydrogenation step) | Used in reduction of nitro to amino group |

| Reaction Time | 1.5 h to 18 h (depending on step) | Longer times improve conversion |

| Yield | 90-97% (per step) | High yields achievable with optimized conditions |

Purification and Characterization

- Purification : Extraction with ethyl acetate, drying over anhydrous sodium sulfate, followed by concentration under reduced pressure.

- Characterization : NMR spectroscopy (proton and carbon), HPLC for purity (>95%), and single-crystal X-ray diffraction for regiochemistry confirmation.

- Safety : Use of fume hoods and protective equipment is essential due to bromine toxicity and volatility.

Challenges and Optimization Strategies

- Regioselectivity : Controlling temperature and reagent addition rate is critical to avoid polybromination or substitution at undesired positions.

- Side Reactions : Hydrolysis of ester groups or over-oxidation can occur; protecting groups or low-temperature conditions mitigate these.

- Catalyst Handling : Pd/C catalyst requires careful handling to prevent ignition; filtration with diatomaceous earth and washing with dichloromethane are recommended.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of Ethyl Pyridine-2-carboxylate | Bromine, solvent (e.g., acetic acid) | Low temp, controlled addition | Direct, fewer steps | Requires careful control to avoid over-bromination |

| Esterification of 3-Bromopyridine-2-carboxylic Acid | Ethanol, SOCl₂ catalyst | Reflux, ~18 h | High purity, straightforward | Longer reaction time, purification needed |

| Multi-step synthesis (nitro → amino → bromo) | Pd/C, bromine, sodium nitrite | Low temp, hydrogenation | High yield, regioselective | Multi-step, requires catalyst and specialized equipment |

化学反应分析

Types of Reactions: Ethyl 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: The coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceutical and material science.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 3-bromopyridine-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituent enhances reactivity, making it suitable for nucleophilic substitution reactions. This compound has been utilized in the synthesis of various pharmaceuticals and agrochemicals, demonstrating its versatility in organic chemistry.

| Application | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis targeting neurological disorders. |

| Agrochemical Production | Used in developing crop protection products and pesticides. |

| Material Science | Involved in synthesizing novel materials, including polymers and nanomaterials. |

Biological Research

Biochemical Interactions

This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. Studies have shown that this compound can modulate cellular processes such as gene expression related to oxidative stress and apoptosis.

Case Study: Enzyme Interaction

In laboratory settings, it was observed that this compound can inhibit cytochrome P450 activity, affecting the metabolism of co-administered drugs. This interaction highlights its potential role in pharmacology as a tool for studying drug interactions.

| Enzyme | Effect of this compound |

|---|---|

| Cytochrome P450 | Competitive inhibition leading to altered drug metabolism rates. |

| Other Enzymes | Modulation of enzyme activity affecting metabolic pathways. |

Industrial Applications

Use in Agrochemicals and Dyes

The compound is also utilized in the production of agrochemicals and dyes due to its ability to undergo various chemical reactions while maintaining stability under industrial conditions. Its halogenated structure allows for selective reactions that are beneficial in manufacturing processes.

作用机制

The mechanism of action of ethyl 3-bromopyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

Ethyl 4-Bromopyridine-3-Carboxylate

- Structure : Bromine at the 4-position, ester at the 3-position.

- Molecular Weight : 230.07 g/mol (same as target compound).

- Key Differences : The shifted bromine and ester positions alter electronic distribution, reducing electrophilic aromatic substitution reactivity at the 3-position compared to the target compound. This affects its utility in regioselective reactions .

Methyl 6-Bromo-4-Methylpyridine-3-Carboxylate

- Structure : Bromine at the 6-position, methyl group at the 4-position, methyl ester at the 3-position.

- Molecular Weight : 230.07 g/mol.

- Key Differences : The methyl substituent introduces steric hindrance, while the methyl ester reduces solubility in polar solvents compared to ethyl esters. These factors limit its use in reactions requiring bulky substrates .

Ethyl 3-Fluoropyridine-2-Carboxylate

- Structure : Fluorine replaces bromine at the 3-position.

- Molecular Weight : 169.15 g/mol.

- Key Differences : Fluorine’s electronegativity increases electron-withdrawing effects, enhancing stability but reducing reactivity in nucleophilic aromatic substitution. This makes it more suitable for metabolic stability in drug design compared to bromine-containing analogs .

Heterocyclic Analogues

Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-Carboxylate

- Structure : Imidazo[1,2-a]pyridine core with bromine at the 6-position and ester at the 3-position.

- Similarity Score : 0.78 (structural similarity due to bromine and ester groups).

- However, the altered core reduces compatibility with pyridine-specific catalysts .

Ethyl 3-Bromothieno[2,3-b]pyridine-2-Carboxylate

- Structure: Thieno[2,3-b]pyridine core with bromine at the 3-position.

- Key Differences: The sulfur atom in the thieno ring introduces lone-pair interactions, altering redox properties. This compound is preferred in optoelectronic applications but less reactive in palladium-catalyzed couplings compared to pure pyridine derivatives .

Salts and Hydrolysis Products

Sodium 3-Bromopicolinate

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Ethyl 3-bromopyridine-2-carboxylate | C₈H₈BrNO₂ | 230.07 | 434319-41-2 | 3-Br, 2-COOEt |

| Ethyl 4-bromopyridine-3-carboxylate | C₈H₈BrNO₂ | 230.07 | Not Provided | 4-Br, 3-COOEt |

| Ethyl 3-fluoropyridine-2-carboxylate | C₈H₈FNO₂ | 169.15 | Not Provided | 3-F, 2-COOEt |

| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₉BrN₂O₂ | 277.10 | 372198-69-1 | 6-Br, 3-COOEt, imidazo core |

Research Findings

- Electronic Effects : Bromine’s strong electron-withdrawing nature in this compound enhances electrophilic substitution at the 4- and 5-positions, unlike fluorine analogs .

- Synthetic Utility: Imidazo and thieno derivatives exhibit lower yields in cross-coupling reactions due to steric and electronic hindrance from fused rings .

- Solubility: Ethyl esters generally offer better organic-phase solubility than methyl esters, critical for reactions in non-polar solvents .

生物活性

Ethyl 3-bromopyridine-2-carboxylate is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈BrNO₂

- Molecular Weight : 232.07 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the carboxylate group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanism involves:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells. This inhibition can affect processes such as drug metabolism and signal transduction.

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression and cellular responses to stress or damage.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : The compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Fungi : It also displays antifungal activity, making it a candidate for developing antifungal agents.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can induce cell death in certain cancer cell lines while exhibiting low toxicity in normal cells. The selectivity towards cancer cells is a promising feature for potential anticancer therapies.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical) | 12.5 | Significant cytotoxicity observed |

| MCF-7 (breast) | 15.0 | Moderate cytotoxicity |

| HEK293 (normal) | >50 | Low toxicity |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest:

- Absorption : The compound is likely absorbed through the gastrointestinal tract.

- Distribution : It may distribute widely due to its lipophilic nature.

- Metabolism : Metabolism primarily occurs in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Studies and Research Findings

- Study on Drug Resistance : A recent study explored the potential of this compound as an adjunct therapy in drug-resistant tuberculosis models. Results indicated that it enhances the efficacy of existing antitubercular drugs by inhibiting MmpL3, a critical transporter in Mycobacterium tuberculosis .

- Cancer Therapeutics : In another investigation, this compound was evaluated for its anti-cancer properties. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

常见问题

Q. What are the standard synthetic routes for preparing ethyl 3-bromopyridine-2-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3-bromopyridine-2-carboxylic acid using ethanol and a catalyst. A common method involves refluxing the acid with ethanol and thionyl chloride (SOCl₂), followed by purification via column chromatography (hexane/ethyl acetate, 2:1 ratio) . Alternative routes may use ethoxalyl chloride in pyridine, as seen in analogous pyridine carboxylate syntheses . Yield optimization requires careful control of stoichiometry (e.g., excess SOCl₂) and reaction time (~18 hours).

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Purity : Analyze by HPLC or GC-MS, with purity thresholds >95% (as per industry standards for similar bromopyridine esters) .

- Structural confirmation : Use (e.g., δ 8.80 ppm for pyridine protons, δ 4.50 ppm for ethyl ester protons) and .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) can resolve ambiguities in regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Use NIOSH-approved respirators and chemical-resistant gloves to avoid inhalation/skin contact.

- Work under a fume hood to prevent exposure to brominated vapors .

- Store in inert, dry conditions to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How does this compound serve as a precursor in cross-coupling reactions, and what challenges arise in optimizing catalytic systems?

The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids can introduce aryl groups. Challenges include:

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For instance:

- Nucleophilic attack : The bromine atom’s electrophilicity is influenced by the electron-withdrawing ester group, lowering the activation barrier for SAr mechanisms.

- Solvent effects (e.g., DMF vs. THF) can be simulated using polarizable continuum models (PCM) to predict reaction rates .

Q. How do crystallographic data resolve contradictions in reported regiochemistry for brominated pyridine derivatives?

Conflicting regiochemical assignments (e.g., bromine at position 3 vs. 5) arise from ambiguous NMR data. Single-crystal X-ray diffraction with SHELXL refinement provides definitive proof:

- Bond angles and distances (e.g., C-Br ≈ 1.89 Å) distinguish substitution patterns .

- Hydrogen-bonding networks in crystal lattices further validate molecular geometry .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Protecting groups : Temporarily mask the ester with tert-butyl groups to prevent nucleophilic attack during functionalization .

- Low-temperature conditions : Reduce ester hydrolysis or decarboxylation (e.g., –20°C in THF) .

- Catalyst screening : Use copper(I) iodide for Ullman-type couplings to minimize homocoupling byproducts .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

Discrepancies arise from:

- Purification methods : Column chromatography (hexane/ethyl acetate) vs. distillation affects recovery rates .

- Starting material purity : Commercial 3-bromopyridine-2-carboxylic acid varies in purity (e.g., >95% vs. >97%) . Reproducibility requires standardized protocols (e.g., anhydrous conditions, strict stoichiometric ratios) and validation via independent analytical techniques (e.g., NMR, HRMS) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。